molecular formula C18H14N4O2S2 B2641983 1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide CAS No. 1286721-81-0

1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide

Cat. No.: B2641983
CAS No.: 1286721-81-0
M. Wt: 382.46
InChI Key: HJNXOJPCCKTSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide is a complex heterocyclic compound that integrates benzothiazole, furan, and thiazole moieties into a single molecular structure

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structure and potential biological activities.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: Its unique structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Benzothiazole derivatives have been evaluated for various biological activities. For instance, some derivatives have shown anti-inflammatory properties by inhibiting COX-1 and COX-2 .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on their specific chemical structure and biological activity. Some benzothiazole derivatives have shown cytotoxicity against certain human cancer cell lines .

Future Directions

Benzothiazole and its derivatives are a promising class of compounds with diverse biological activities. Future research could focus on the design and structure-activity relationship of these bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Formation of Furan Moiety: Furan derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of Thiazole Moiety: Thiazole rings are often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Azetidine Ring Formation: The azetidine ring can be formed through the cyclization of appropriate amino alcohols or amino acids.

    Coupling Reactions: The final compound is obtained by coupling the benzothiazole, furan, and thiazole intermediates under suitable conditions, often involving amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.

Comparison with Similar Compounds

  • 1-(1,3-benzothiazol-2-yl)-4-(furan-2-yl)butan-2-amine
  • [1-(1,3-benzothiazol-2-yl)ethyl][4-(furan-2-yl)butan-2-yl]amine

Comparison: Compared to these similar compounds, 1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide is unique due to the presence of the azetidine ring and the specific arrangement of the benzothiazole, furan, and thiazole moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c23-16(21-17-19-13(10-25-17)14-5-3-7-24-14)11-8-22(9-11)18-20-12-4-1-2-6-15(12)26-18/h1-7,10-11H,8-9H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNXOJPCCKTSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=NC(=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.